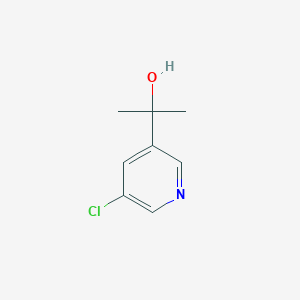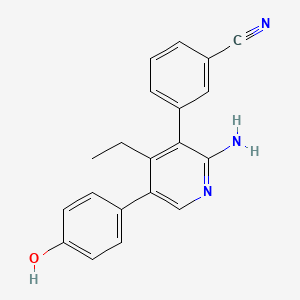
3-(2-Amino-4-ethyl-5-(4-hydroxyphenyl)pyridin-3-yl)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Amino-4-ethyl-5-(4-hydroxyphenyl)pyridin-3-yl)benzonitrile is a complex organic compound that features a pyridine ring substituted with an amino group, an ethyl group, and a hydroxyphenyl group, along with a benzonitrile moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Amino-4-ethyl-5-(4-hydroxyphenyl)pyridin-3-yl)benzonitrile typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors can enhance the scalability and efficiency of the process.
化学反应分析
Types of Reactions
3-(2-Amino-4-ethyl-5-(4-hydroxyphenyl)pyridin-3-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
3-(2-Amino-4-ethyl-5-(4-hydroxyphenyl)pyridin-3-yl)benzonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
作用机制
The mechanism of action of 3-(2-Amino-4-ethyl-5-(4-hydroxyphenyl)pyridin-3-yl)benzonitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.
相似化合物的比较
Similar Compounds
2-Amino-4-ethyl-5-(4-hydroxyphenyl)pyridine: Lacks the benzonitrile moiety.
3-(2-Amino-4-ethyl-5-phenyl)pyridine: Lacks the hydroxy group on the phenyl ring.
3-(2-Amino-4-ethyl-5-(4-hydroxyphenyl)pyridin-3-yl)benzamide: Contains an amide group instead of a nitrile group.
Uniqueness
3-(2-Amino-4-ethyl-5-(4-hydroxyphenyl)pyridin-3-yl)benzonitrile is unique due to the presence of both the hydroxyphenyl and benzonitrile groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C20H17N3O |
|---|---|
分子量 |
315.4 g/mol |
IUPAC 名称 |
3-[2-amino-4-ethyl-5-(4-hydroxyphenyl)pyridin-3-yl]benzonitrile |
InChI |
InChI=1S/C20H17N3O/c1-2-17-18(14-6-8-16(24)9-7-14)12-23-20(22)19(17)15-5-3-4-13(10-15)11-21/h3-10,12,24H,2H2,1H3,(H2,22,23) |
InChI 键 |
MMUSYYVQWDEOOL-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C(=NC=C1C2=CC=C(C=C2)O)N)C3=CC=CC(=C3)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


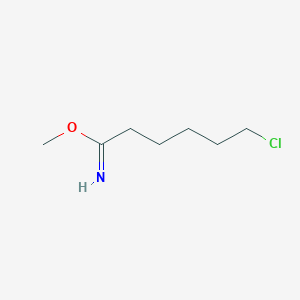
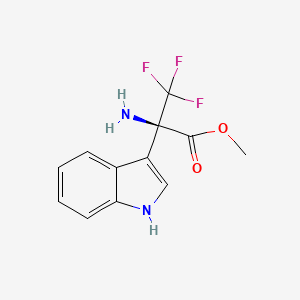
![2-Chloro-4-phenyl-6-(6-phenyldibenzo[b,d]furan-4-yl)-1,3,5-triazine](/img/structure/B13116084.png)
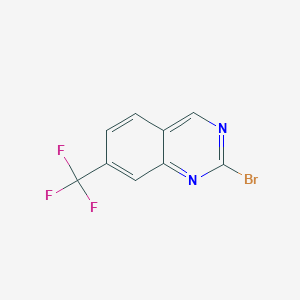
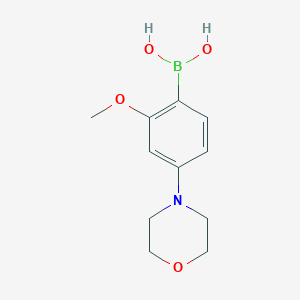
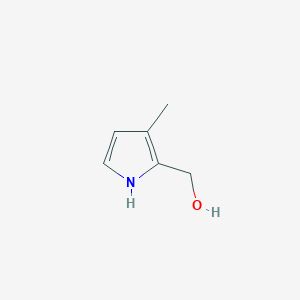



![2,4-Dichloro-7-phenylpyrido[2,3-d]pyrimidine](/img/structure/B13116119.png)
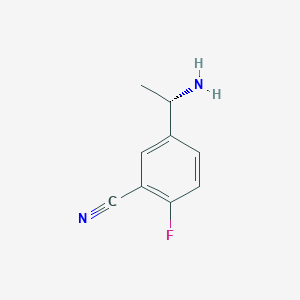

![2-(7-Oxo-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)-N-(pyridin-2-yl)acetamide](/img/structure/B13116129.png)
